Tributylamine

Vue d'ensemble

Description

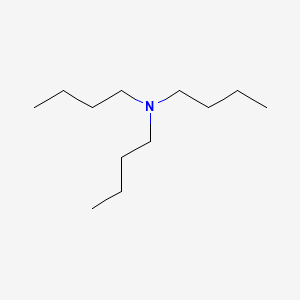

Tributylamine (TBA, CAS 102-82-9) is a tertiary aliphatic amine with the molecular formula C₁₂H₂₇N and a molecular weight of 185.35 g/mol . It is a colorless to pale-yellow liquid with an ammonia-like odor, hygroscopic, and poorly soluble in water but miscible with most organic solvents like alcohols and ethers . TBA is widely used as a catalyst (proton scavenger) in organic syntheses, polymerizations (e.g., polyurethanes), and pharmaceutical production . It also serves as a precursor for quaternary ammonium compounds, surfactants, and agrochemicals .

Key industrial applications include its role in phase-transfer catalysis, hydraulic fluid inhibition, and as a solvent for polar compounds in analytical methods like nano-ion-pair reversed-phase HPLC .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tributylamine can be synthesized through the alkylation of ammonia or primary or secondary amines with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrogen halide formed during the reaction. The general reaction is as follows:

NH3+3C4H9Br→N(C4H9)3+3HBr

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of butyl chloride with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

Neutralization Reactions

Tributylamine can neutralize acids in exothermic reactions, resulting in the formation of salts and water. This property is crucial for its use in various chemical processes where acid-base reactions are involved .

Reactions with Oxidizing Agents

This compound reacts violently with strong oxidizers, which can lead to hazardous situations if not properly managed. It is essential to handle this compound with care, especially in environments where oxidizing agents are present .

Formation of Quaternary Ammonium Salts

This compound can undergo further reactions to form quaternary ammonium salts, such as tributylmethylammonium chloride and tributylbenzylammonium chloride. These compounds are widely used in various applications, including as surfactants and phase transfer catalysts .

-

Applications of this compound

This compound serves multiple roles across different industries:

-

Catalyst : Acts as a proton acceptor in organic syntheses.

-

Solvent : Used for dissolving various organic compounds during chemical reactions.

-

Intermediate : Functions as a precursor for synthesizing other chemical compounds, including quaternary ammonium salts.

-

Pharmaceuticals and Agrochemicals : Involved in the production of active ingredients for medications and agricultural products .

-

Safety Considerations

Due to its toxicity, this compound must be handled with caution:

-

Toxicity : It poses acute toxicity risks via oral ingestion, skin contact, and inhalation.

-

Flammability : Forms flammable vapor-air mixtures at elevated temperatures; proper ventilation is necessary during handling.

-

Storage : Should be stored in well-ventilated areas away from heat sources and incompatible materials .

Applications De Recherche Scientifique

Tributylamine has a wide range of applications in scientific research:

Chemistry: Used as a base in organic synthesis and as a phase transfer catalyst.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Acts as a corrosion inhibitor for metals and as a solvent in the production of polymers

Mécanisme D'action

Tributylamine acts primarily as a proton acceptor due to the lone pair of electrons on the nitrogen atom. This property makes it an effective base in various chemical reactions. It can also form complexes with metal ions, which is useful in catalysis and other applications .

Comparaison Avec Des Composés Similaires

Tributylamine belongs to the alkylamine family, which includes primary, secondary, and tertiary amines. Below is a detailed comparison with structurally similar compounds:

Triethylamine (TEA, CAS 121-44-8)

Key Differences :

- TEA’s shorter alkyl chains increase water solubility and volatility compared to TBA.

- TEA is more commonly used as a base in small-scale syntheses, while TBA’s bulkier structure makes it preferable for polymerizations and phase-transfer catalysis .

Triisobutylamine (TiBA, CAS 1116-40-1)

Key Differences :

- TiBA’s branched structure reduces steric hindrance in certain catalytic reactions.

- Lower boiling point and water solubility compared to TBA due to increased hydrophobicity .

Butylamine (1-Butylamine, CAS 109-73-9)

Key Differences :

- Butylamine’s primary amine group increases reactivity and toxicity compared to TBA.

- Used in smaller-scale syntheses due to volatility and handling challenges .

Research Findings

- Analytical Chemistry: TBA’s ion-pairing properties enable the separation of polar peptides in nano-ion-pair reversed-phase HPLC, outperforming traditional methods for acidic compounds .

- Polymer Science : TBA facilitates polyurethane polymerization by scavenging acidic byproducts, whereas triphenylamine (aromatic amine) is preferred in electrochromic polyimides due to its conjugated structure .

Activité Biologique

Tributylamine (TBA), a tertiary amine with the chemical formula , is a pale yellow liquid known for its distinct ammonia-like odor. It has garnered interest in various fields, particularly in biological and environmental sciences due to its unique properties and potential applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is characterized by its irritating effects on skin, mucous membranes, and eyes, making safety precautions essential during handling. Its low density compared to water and volatility are important factors in its environmental behavior, particularly in aquatic systems .

Biological Activity Overview

This compound exhibits various biological activities that have been investigated through different research methodologies. The following sections detail its effects on cellular systems, potential therapeutic applications, and toxicity profiles.

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting that it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Role in Metabolomics

This compound has been utilized as a post-column additive in liquid chromatography/mass spectrometry (LC/MS) for analyzing biological samples. Its role as a solvent enhances the sensitivity and interpretability of the spectra obtained from complex biological matrices . This application underscores its importance in biochemical research and metabolomics.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian cells. The study found that exposure to this compound resulted in cytotoxic effects at higher concentrations, with significant alterations in cell viability observed in various cell lines. The IC50 values varied depending on the specific cell type tested, indicating a dose-dependent response .

| Cell Line | IC50 (mM) |

|---|---|

| HepG2 | 5.4 |

| MCF-7 | 8.1 |

| A549 | 6.7 |

This data suggests that while this compound may have potential applications in certain therapeutic contexts, careful consideration of dosage is crucial due to its cytotoxicity.

Case Study 2: Environmental Impact

In an environmental context, this compound was studied for its fate and transport in aquatic systems. The study revealed that this compound can accumulate in sediments and is influenced by local boating activities. This accumulation raises concerns about its ecological impact, particularly regarding aquatic life .

Research Findings

Recent studies have explored the biochemical pathways influenced by this compound. Notably, it has been shown to interact with neurotransmitter systems, potentially affecting acetylcholine levels in the brain. This interaction may lead to implications for neuropharmacology, particularly concerning conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Table: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing tributylamine in laboratory settings?

this compound is typically synthesized via the alkylation of ammonia with butyl halides or alcohols under controlled conditions. Key parameters include stoichiometric ratios (excess alkylating agent to favor tertiary amine formation), temperature control (80–120°C), and catalysis (e.g., metal oxides). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ<sup>1</sup>H NMR: 0.9–1.6 ppm for butyl chains), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to identify amine functional groups (N–H stretch at ~3300 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound requires stringent safety measures:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and tight-sealing goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks (vapor pressure: ~0.2 mmHg at 25°C) .

- Storage: Inert containers (glass or polyethylene) in cool, ventilated areas away from oxidizers (e.g., peroxides) and strong acids (risk of exothermic reactions) .

- Emergency Procedures: Immediate flushing with water for eye/skin exposure and ethanol for decontamination .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- GC-MS: Ideal for volatile TBA quantification (detection limit: ~0.1 ppm) with DB-5MS columns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns paired with UV detection (210–220 nm) for polar matrices .

- Titration: Non-aqueous acid-base titration using perchloric acid in glacial acetic acid for purity assessment .

Advanced Research Questions

Q. How can contradictions in this compound’s reported toxicity data be resolved?

Discrepancies in acute vs. chronic toxicity profiles (e.g., skin sensitization vs. unconfirmed carcinogenicity) require:

- In vitro models: Use epidermal keratinocytes to assess skin irritation potential (EC50 studies) .

- Chronic exposure studies: Longitudinal rodent models with dose-response analysis (e.g., 12–24 months) .

- Data harmonization: Cross-reference databases like NIST and RTECS while accounting for variability in experimental conditions (e.g., solvent carriers) .

Q. What role does this compound play in phase-transfer catalysis (PTC) mechanisms, and how can its efficiency be optimized?

TBA acts as a Lewis base, stabilizing anionic intermediates in biphasic reactions (e.g., nucleophilic substitutions). Optimization strategies include:

- Solvent selection: Pair with apolar solvents (e.g., toluene) to enhance interfacial activity .

- Concentration gradients: Maintain 5–10 mol% TBA to balance catalytic activity and side reactions .

- Kinetic studies: Monitor reaction progress via <sup>13</sup>C NMR to identify rate-limiting steps .

Q. How do thermodynamic properties of this compound influence its solvent applications in high-temperature reactions?

Key thermodynamic data from NIST:

Q. What experimental design principles apply when using this compound in solvent screening for organic synthesis?

- Categorical Factor Design: Treat solvents (e.g., TBA, TMU) as discrete variables to avoid collinearity in principal component analysis (PCA) .

- Augmented Designs: Compare DoE platforms (e.g., D-optimal vs. factorial) to maximize solvent diversity while minimizing experimental runs .

- Response Surface Methodology (RSM): Optimize TBA concentration and temperature for yield/reproducibility trade-offs .

Q. Methodological Gaps and Recommendations

Q. Why is there limited data on this compound’s reproductive toxicity, and how can researchers address this gap?

Current gaps stem from inadequate OECD guideline compliance in existing studies. Recommendations:

- Teratogenicity assays: Zebrafish embryo models (FET test) to screen for developmental effects .

- Transgenerational studies: Multi-generational rodent exposure trials with endocrine disruption markers .

Q. How can computational modeling predict this compound’s interactions in novel catalytic systems?

Propriétés

IUPAC Name |

N,N-dibutylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFACGCPASFAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N, (CH3CH2CH2CH2)3N | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6309-30-4 (hydrochloride) | |

| Record name | Tributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026183 | |

| Record name | Tributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributylamine appears as a pale yellow liquid with an ammonia-like odor. Less dense than water. Very irritating to skin, mucous membranes, and eyes. May be toxic by skin absorption. Low toxicity. Used as an inhibitor in hydraulic fluids., Liquid, Colorless to yellow hygroscopic liquid; [ICSC] Ammoniacal odor; [HSDB] Colorless liquid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992), 207 °C, 216-217 °C | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NTP, 1992), 63 °C (145 °F) - closed cup, 145 °F (63 °C), 187 °F (open cup), 63 °C c.c. | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), In water, 142 mg/L at 25 °C, In water, 40 ppm at 18 °C, Sparingly soluble in water, Soluble in acetone; very soluble in ethanol, ethyl ether, Soublel in most org solvents, Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7782 at 20 °C/20 °C, Bulk density: 6.5 lb/gal, Relative density (water = 1): 0.78 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.39 (Air = 1), Relative vapor density (air = 1): 6.4 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 212 °F (NTP, 1992), 0.09 [mmHg], 9.34X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40-93 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow liquid | |

CAS No. |

102-82-9 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3TZB2W0R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -70 °C | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.